molecular formula C12H16ClN B7811675 1-(2-Chlorobenzyl)piperidine CAS No. 59507-48-1

1-(2-Chlorobenzyl)piperidine

Cat. No. B7811675
CAS RN: 59507-48-1
M. Wt: 209.71 g/mol
InChI Key: PIESIIRDPWWLAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-Chlorobenzyl)piperidine” is a chemical compound with the molecular formula C12H16ClN . Piperidines, which include this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a six-membered heterocyclic ring, which includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines, including “this compound”, can undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Structural Analysis and Supramolecular Chains

  • 1-(2-Chlorobenzyl)piperidine exhibits a chair conformation with all ring substituents in equatorial positions. The chloro substituent is anti to the piperidine N atom, forming a specific molecular arrangement. This structural feature contributes to the formation of centrosymmetrically related molecular aggregates and linear supramolecular chains in the crystal, through π–π interactions and C—H⋯π interactions (Ramalingan, Ng, & Tiekink, 2012).

Potential as Dipeptidyl Peptidase II Inhibitors

  • Gamma-amino substitution with arylalkyl groups, including a 2-chlorobenzyl moiety , leads to highly potent and selective dipeptidyl peptidase II (DPP II) inhibitors. This indicates a potential therapeutic application of this compound derivatives in the medical field (Senten et al., 2004).

Crystal Structure and Molecule Interactions

  • The molecule forms specific angles and orientations in its crystal structure, leading to interactions like C—H⋯Cl and C—H⋯π, which are significant for understanding its chemical behavior and potential applications in material science and molecular engineering (Ramalingan, Ng, & Tiekink, 2012).

Synthesis of Novel Non-Peptide Antagonists

  • This compound derivatives are used in the synthesis of novel non-peptide CCR5 antagonists. These compounds show significant bioactivities, hinting at their potential use in drug development and pharmacological studies (Bi, 2014), (Cheng De-ju, 2015).

Electrophilic Chemistry in Superacids

  • This compound analogues react in Bronsted superacids to form aryl-substituted piperidines through dicationic electrophilic intermediates. This finding is crucial for understanding chemical reactions under superacidic conditions and can be applied in synthetic chemistry (Klumpp et al., 2001).

Synthesis of Acetylcholinesterase Inhibitors

  • Derivatives of this compound have been synthesized and evaluated for their anti-acetylcholinesterase activity, indicating a potential role in the development of neuroprotective or neurotherapeutic agents (Sugimoto et al., 1990).

Future Directions

Piperidines, including “1-(2-Chlorobenzyl)piperidine”, are significant in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and evaluating potential drugs containing the piperidine moiety .

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN/c13-12-7-3-2-6-11(12)10-14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIESIIRDPWWLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50482635
Record name Piperidine, 1-[(2-chlorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59507-48-1
Record name Piperidine, 1-[(2-chlorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chlorobenzyl)piperidine
Reactant of Route 2
Reactant of Route 2
1-(2-Chlorobenzyl)piperidine
Reactant of Route 3
Reactant of Route 3
1-(2-Chlorobenzyl)piperidine
Reactant of Route 4
Reactant of Route 4
1-(2-Chlorobenzyl)piperidine
Reactant of Route 5
Reactant of Route 5
1-(2-Chlorobenzyl)piperidine
Reactant of Route 6
Reactant of Route 6
1-(2-Chlorobenzyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.